molecular formula C17H13N3O2S B2853646 N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-50-1

N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2853646
CAS No.: 497072-50-1
M. Wt: 323.37
InChI Key: DPCIRPBKEHILJS-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a naphthalen-1-yl carboxamide group at position 4.

Properties

IUPAC Name

N-naphthalen-1-yl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c21-15(13-10-18-17-20(16(13)22)8-9-23-17)19-14-7-3-5-11-4-1-2-6-12(11)14/h1-7,10H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCIRPBKEHILJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that thiazolopyrimidines, in general, are known to interact with various biological targets due to their structural similarity to purine. This allows them to effectively bind to biological targets, potentially influencing a variety of cellular processes.

Pharmacokinetics

The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target. This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

Thiazolopyrimidines have been associated with a variety of biological activities, including antitumor, antibacterial, and anti-inflammatory activities. This suggests that the compound may have a broad range of effects at the molecular and cellular level.

Biochemical Analysis

Cellular Effects

N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been observed to influence cell function. It appears to affect cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently under study. It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation.

Biological Activity

N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological properties. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Common synthetic routes include:

  • Cyclization of 3-methyl-5-oxo derivatives with α-bromoacetyl derivatives.
  • Use of continuous flow reactors for industrial production to enhance yield and purity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting specific enzymes and pathways involved in cancer cell proliferation. For instance, structural modifications in thiazole derivatives have been linked to enhanced cytotoxicity against various cancer cell lines.

CompoundActivityIC50 Value (μM)
24aColon carcinoma inhibition10.5
24bHigh efficacy against HCT-158.2

Anticonvulsant Activity

In studies examining anticonvulsant properties, derivatives of the thiazole structure demonstrated notable effectiveness. For example, an analogue with a naphthalene moiety showed a median effective dose (ED50) of 18.4 mg/kg.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound interacts with target enzymes by binding to their active sites.
  • Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating viral infections and as an anti-inflammatory agent:

  • Anti-HIV Activity : Compounds derived from this scaffold have shown promising inhibitory activity against RNase H associated with HIV, with some derivatives exhibiting low micromolar IC50 values.
    CompoundTargetIC50 Value (μM)
    10iRNase H8.32
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties revealed that certain derivatives significantly suppress COX-2 activity.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : Fluorine in 22 () improves metabolic stability, whereas methoxy groups (e.g., 21 ) enhance solubility .
  • Steric Effects : The tert-butyl carbamate in 10 () may reduce enzymatic degradation but could limit membrane permeability .

Physicochemical and Pharmacological Properties

Physicochemical Profiling

Property Target Compound Compound 21 Compound 22 () Compound 10
Molecular Weight (g/mol) ~363.4 (estimated) 519.6 537.6 534.6
LogP (Predicted) ~3.5 (high due to naphthyl) 3.1 3.3 4.2
Solubility Low (hydrophobic naphthyl) Moderate (methoxy and benzyl) Moderate (fluoro substituent) Low (tert-butyl and naphthylmethyl)
Hydrogen Bonding 2 acceptors (amide, carbonyl) 3 acceptors (amide, carbonyl, amine) 3 acceptors (amide, carbonyl, amine) 2 acceptors (carbamate, carbonyl)

Notes:

  • The target’s naphthyl group likely reduces aqueous solubility compared to 21 and 22 , which have polar substituents .

Pharmacological Implications

While direct activity data for the target compound is unavailable, insights can be inferred from analogs:

  • Kinase Inhibition : Thiazolo[3,2-a]pyrimidines with aryl carboxamides (e.g., 21 ) show kinase inhibitory activity due to ATP-binding pocket interactions .
  • Antibacterial Potential: Compounds like 43 () with isoindoline dione substituents exhibit antibacterial properties, suggesting the target’s naphthyl group may enhance membrane penetration .
  • Crystal Packing : highlights the role of hydrogen bonding (e.g., C—H···O) in stabilizing crystal structures, which could influence the target’s formulation and stability .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

The compound can be synthesized via multi-component reactions involving thiazolo-pyrimidine precursors and naphthalen-1-amine derivatives. A typical approach involves refluxing 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with naphthalen-1-amine in the presence of coupling agents (e.g., EDCI/HOBt) under anhydrous conditions . Purity (>95%) is achieved through recrystallization in ethyl acetate/ethanol mixtures, validated by HPLC and NMR .

Q. How should structural characterization be performed to confirm the compound’s identity?

Use a combination of:

  • 1H/13C NMR : To verify aromatic proton environments and carbonyl groups (e.g., δ ~8.5 ppm for naphthyl protons, δ ~165–170 ppm for carboxamide C=O) .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (thiazole C=N) .
  • X-ray crystallography : For absolute conformation analysis. Programs like SHELXL resolve bond angles and dihedral deviations (e.g., thiazolo-pyrimidine ring puckering) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays aligned with structurally analogous compounds:

  • Anticancer : MTT assays against glioblastoma (U87) or melanoma (A375) cell lines, with IC50 comparisons to derivatives like N-(5-chloro-2-nitrophenyl) analogs .
  • Antimicrobial : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), tracking MIC values . Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to exclude false positives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO2, -Cl) at the naphthyl ring to enhance anticancer activity, as seen in N-(5-chloro-2-nitrophenyl) derivatives .
  • Core modifications : Replace the thiazolo-pyrimidine core with triazolo-pyrimidine moieties to assess changes in antimicrobial potency . Use DFT calculations (e.g., Gaussian 09) to predict electronic effects and molecular docking (AutoDock Vina) to map interactions with targets like DNA topoisomerase II .

Q. How should contradictory biological data (e.g., variable IC50 values across studies) be resolved?

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum-free media for cytotoxicity assays) .
  • Metabolic stability : Test compound degradation in PBS or liver microsomes; use LC-MS to identify metabolites that may interfere with activity .
  • Batch variability : Compare HPLC purity (>98% vs. 95%) and residual solvent levels (e.g., DMF) between synthetic batches .

Q. What computational tools are effective for predicting pharmacokinetic properties?

  • ADME Prediction : SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Solubility : Use COSMO-RS to model aqueous solubility, critical for in vivo translation . Cross-validate predictions with experimental data (e.g., PAMPA assays for permeability) .

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